

## Physical and chemical properties of Desalkylgidazepam-d5

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# An In-depth Technical Guide to Desalkylgidazepam-d5

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the physical and chemical properties of **Desalkylgidazepam-d5**, a deuterated internal standard essential for the accurate quantification of its non-deuterated counterpart, desalkylgidazepam. Desalkylgidazepam, also known as bromonordiazepam, is the primary active metabolite of the prodrug gidazepam.[1] This document details the physicochemical characteristics, analytical methodologies, and relevant metabolic pathways associated with **Desalkylgidazepam-d5**, offering valuable information for researchers in forensic science, toxicology, and pharmaceutical development.

### Introduction

**Desalkylgidazepam-d5** is a deuterated analog of desalkylgidazepam, a benzodiazepine and a metabolite of gidazepam.[2] Due to its structural similarity and mass difference from the parent compound, **Desalkylgidazepam-d5** serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] The use of a stable



isotope-labeled internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of analytical results.

## **Physicochemical Properties**

The physical and chemical properties of **Desalkylgidazepam-d5** and its non-deuterated form are summarized in the tables below. These properties are crucial for developing analytical methods, understanding its behavior in biological matrices, and ensuring proper storage and handling.

**Table 1: Physical and Chemical Properties of** 

**Desalkylgidazepam-d5** 

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| Chemical Name     | 7-bromo-1,3-dihydro-5-<br>(phenyl-d5)-2H-1,4-<br>benzodiazepin-2-one | [2]       |
| Synonyms          | Bromonordiazepam-d5  | [2]       |
| CAS Number        | 1782531-89-8   | [2][3]    |
| Molecular Formula | C15H6BrD5N2O   | [2]       |
| Molecular Weight  | 320.2 g/mol  | [2][3]    |
| Appearance        | Solid  | [2]       |
| Solubility        | Slightly soluble in DMF and DMSO.                                    | [2]       |
| Storage           | -20°C  | [2]       |
| Stability         | ≥ 5 years  | [4]       |
| Purity            | ≥99% deuterated forms (d1-d5)  | [2]       |

# Table 2: Physical and Chemical Properties of Desalkylgidazepam (Non-deuterated)



| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| Chemical Name     | 7-bromo-1,3-dihydro-5-phenyl-<br>2H-1,4-benzodiazepin-2-one                              | [5]       |
| Synonyms          | Bromonordiazepam, Bromo-<br>nordazepam   | [6]       |
| CAS Number        | 2894-61-3  | [5][6]    |
| Molecular Formula | C15H11BrN2O  | [5][6]    |
| Molecular Weight  | 315.2 g/mol  | [5][6]    |
| Melting Point     | 220-221 °C (Predicted)   | _         |
| Boiling Point     | 464.8 ± 45.0 °C (Predicted)  | _         |
| рКа               | 11.72 ± 0.70 (Predicted)   |           |
| Solubility        | DMF: 5 mg/ml, DMSO: 5<br>mg/ml, Ethanol: Slightly<br>soluble, PBS (pH 7.2): 0.1<br>mg/ml | [5]       |

## **Metabolic Pathway of Gidazepam**

Desalkylgidazepam is the principal active metabolite of the prodrug Gidazepam. The metabolic conversion primarily involves N-dealkylation. Understanding this pathway is crucial for interpreting toxicological findings and for studies involving gidazepam administration.

Caption: Metabolic conversion of Gidazepam to its active metabolite, Desalkylgidazepam.

## **Experimental Protocols**

The following are representative experimental protocols for the analysis of desalkylgidazepam in biological matrices, where **Desalkylgidazepam-d5** would be used as an internal standard.

## Quantification of Desalkylgidazepam in Whole Blood by LC-MS/MS



This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of desalkylgidazepam in whole blood.

#### 4.1.1. Materials and Reagents

- · Desalkylgidazepam analytical standard
- Desalkylgidazepam-d5 internal standard
- · Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Deionized water
- · Whole blood, drug-free
- Centrifuge tubes, 1.5 mL
- Vortex mixer
- Centrifuge
- Autosampler vials

#### 4.1.2. Sample Preparation

- Spike 100 μL of blank whole blood with the appropriate concentration of Desalkylgidazepam standard solution.
- Add 10 μL of **Desalkylgidazepam-d5** internal standard solution (e.g., at 100 ng/mL).
- Add 200 μL of cold acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes.



- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

#### 4.1.3. LC-MS/MS Conditions

- LC System: Agilent 1290 Infinity LC system or equivalent.
- Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 μm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 95% A, hold for 0.5 min, ramp to 5% A over 4 min, hold for 1 min, then return to initial conditions and equilibrate for 2 min.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μL.
- Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
  - Desalkylgidazepam: Precursor ion > Product ion (specific m/z values to be determined by infusion).
  - Desalkylgidazepam-d5: Precursor ion > Product ion (specific m/z values to be determined by infusion).

#### 4.1.4. Workflow Diagram



Caption: A typical workflow for the quantitative analysis of Desalkylgidazepam in blood.

## Qualitative Analysis of Desalkylgidazepam in Urine by GC-MS

This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the qualitative identification of desalkylgidazepam in urine.

#### 4.2.1. Materials and Reagents

- Desalkylgidazepam analytical standard
- Desalkylgidazepam-d5 internal standard
- β-Glucuronidase
- Phosphate buffer (pH 6.8)
- · Ethyl acetate, GC grade
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- · GC-MS vials with inserts

#### 4.2.2. Sample Preparation

- To 1 mL of urine, add 1 mL of phosphate buffer (pH 6.8).
- Add 50 µL of β-glucuronidase solution.
- Incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.
- Cool the sample to room temperature and add 10  $\mu$ L of **Desalkylgidazepam-d5** internal standard.
- Perform liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 5 minutes.
- Centrifuge at 3000 x g for 5 minutes.



- Transfer the upper organic layer to a clean tube and evaporate to dryness.
- Derivatize the residue by adding 50 μL of MSTFA and incubating at 70°C for 30 minutes.
- Transfer the derivatized sample to a GC-MS vial for analysis.

#### 4.2.3. GC-MS Conditions

- GC System: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 280°C.
- Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 50-550 amu.

## **Synthesis Outline**

The synthesis of **Desalkylgidazepam-d5** typically involves a multi-step process starting from deuterated precursors. A general approach for the synthesis of benzodiazepines involves the condensation of an appropriately substituted 2-aminobenzophenone with an amino acid derivative. For **Desalkylgidazepam-d5**, the synthesis would start with a deuterated aniline or benzoyl chloride to introduce the d5-phenyl ring.

A plausible synthetic route could be a modification of the classical benzodiazepine synthesis:

Preparation of d5-aniline: Deuteration of aniline.



- Friedel-Crafts Acylation: Reaction of d5-aniline with a suitable benzoyl chloride derivative to form a 2-amino-benzophenone-d5 intermediate.
- Cyclization: Reaction of the intermediate with an amino acid, such as glycine, or its ester, followed by cyclization to form the 1,4-benzodiazepine ring structure.

The synthesis of deuterated compounds often requires specialized techniques and reagents to achieve high levels of isotopic enrichment.[3]

### Conclusion

**Desalkylgidazepam-d5** is an indispensable tool for the accurate and precise quantification of desalkylgidazepam in various biological matrices. This technical guide has provided a detailed overview of its physicochemical properties, the metabolic pathway of its parent drug, and representative analytical protocols. The information presented herein is intended to support researchers and scientists in their analytical and drug development endeavors involving this important benzodiazepine metabolite.

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